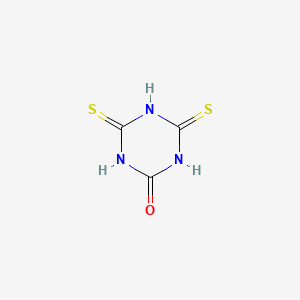
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one is a heterocyclic compound characterized by a triazine ring with two sulfur atoms and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one typically involves the reaction of carbonyl diisothiocyanate with amines. The reaction conditions can vary, but common methods include:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: Used in amination reactions to form triazine derivatives.
Chlorinating agents: Used in chlorination reactions to form acyl isocyanide dichlorides.
Major Products Formed
The major products formed from the reactions of this compound include triazines, ammelines, guanidines, and acylcarbodiimides .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-4,6-dithioxo-1,3,5-triazin-2(1H)-one can be compared with other similar compounds, such as:
Triazines: Similar in structure but may lack the sulfur atoms and ketone group.
Ammelines: Contain similar triazine rings but differ in functional groups.
Guanidines: Share some structural similarities but have different chemical properties.
Eigenschaften
CAS-Nummer |
33776-96-4 |
|---|---|
Molekularformel |
C3H3N3OS2 |
Molekulargewicht |
161.21 g/mol |
IUPAC-Name |
4,6-bis(sulfanylidene)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H3N3OS2/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) |
InChI-Schlüssel |
IDYUFXLSXUPQOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=S)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)




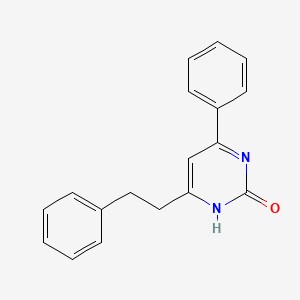
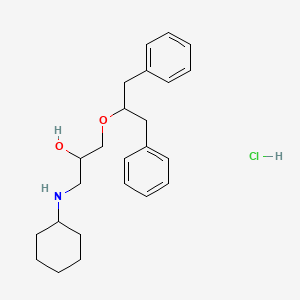

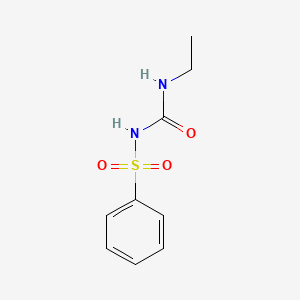
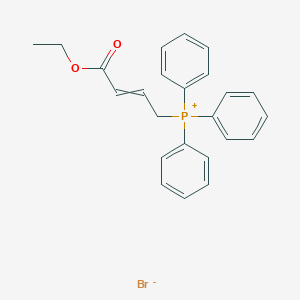
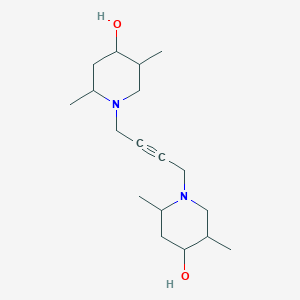

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
